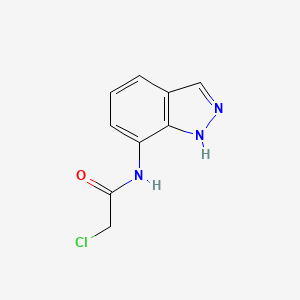![molecular formula C14H16N2O3 B7558031 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol is a chemical compound that belongs to the class of phenolic compounds. It is also known as MPMP and is used in scientific research as a tool to study various biochemical and physiological processes. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol involves the inhibition of various enzymes and receptors involved in the regulation of cellular signaling pathways. It has been shown to inhibit the activity of various tyrosine kinases, including c-Src and Bcr-Abl, which are involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of various GPCRs, including β-adrenergic receptors, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol are complex and depend on the specific enzyme or receptor being targeted. It has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of tyrosine kinases involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of various GPCRs, including β-adrenergic receptors, which are involved in the regulation of cellular signaling pathways.
実験室実験の利点と制限
One of the advantages of using 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol in lab experiments is its specificity for certain enzymes and receptors. This specificity allows researchers to study the function of specific enzymes or receptors in various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the study of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol. One direction is the development of more specific inhibitors of tyrosine kinases and GPCRs. Another direction is the study of the role of ROS in the regulation of cellular signaling pathways. Additionally, the use of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol in the treatment of various diseases, including cancer, is an area of active research. Overall, the study of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol has the potential to lead to the development of new treatments for various diseases and the understanding of various biochemical and physiological processes.
合成法
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol has been synthesized using different methods. One of the methods involves the reaction of 2-methoxy-4-nitrophenol with 2-methoxypyridine-3-amine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed amination reaction, which results in the formation of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol. Another method involves the reaction of 2-methoxy-4-bromophenol with 2-methoxypyridine-3-amine in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed amination reaction, which results in the formation of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol.
科学的研究の応用
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol has been used in scientific research as a tool to study various biochemical and physiological processes. It has been used to study the mechanism of action of various enzymes, including tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been used to study the role of reactive oxygen species (ROS) in the regulation of cellular signaling pathways. Additionally, it has been used to study the role of various receptors, including G protein-coupled receptors (GPCRs), in the regulation of cellular signaling pathways.
特性
IUPAC Name |
2-methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-13-8-10(5-6-12(13)17)9-16-11-4-3-7-15-14(11)19-2/h3-8,16-17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIURVNMCROITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=C(N=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)

![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
